3-(3-Bromophenyl)-4'-carboethoxypropiophenone
Description
3-(3-Bromophenyl)-4'-carboethoxypropiophenone (CAS: 898782-24-6) is a brominated aromatic ketone with a propanoyl-benzoate ester structure. Its IUPAC name, Ethyl 4-(3-(3-bromophenyl)propanoyl)benzoate, reflects the presence of a 3-bromophenyl group attached to a propanoyl chain and a 4-carboethoxy substituent on the benzophenone core .
Properties
IUPAC Name |
ethyl 4-[3-(3-bromophenyl)propanoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO3/c1-2-22-18(21)15-9-7-14(8-10-15)17(20)11-6-13-4-3-5-16(19)12-13/h3-5,7-10,12H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMKYFWMLMHMRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242786 | |
| Record name | Ethyl 4-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-24-6 | |
| Record name | Ethyl 4-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-4’-carboethoxypropiophenone typically involves the following steps:
Bromination: The starting material, phenylpropiophenone, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Esterification: The brominated intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst such as sulfuric acid to form the ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Bromophenyl)-4’-carboethoxypropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-4’-carboethoxypropiophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 3-(3-Bromophenyl)-4’-carboethoxypropiophenol.
Oxidation: Formation of 3-(3-Bromophenyl)-4’-carboxypropiophenone.
Scientific Research Applications
3-(3-Bromophenyl)-4’-carboethoxypropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-4’-carboethoxypropiophenone involves its interaction with specific molecular targets and pathways. For instance, its bromine atom can participate in halogen bonding with biological macromolecules, influencing their function. Additionally, the compound’s carbonyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues
The following compounds share structural motifs with the target molecule, such as brominated aromatic rings, ketone groups, or ester functionalities:
2.2. Key Differences and Implications
- Functional Groups: The target compound features a propanoyl-benzoate ester, distinguishing it from chalcones (enones) and simpler brominated benzophenones. Chalcones 3 and 4 contain α,β-unsaturated ketones, which are known for their cytotoxic activity via Michael addition reactions with cellular thiols .
- Bioactivity: Chalcones 3 and 4 exhibit significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 42.22 and 22.41 µg/mL, respectively), suggesting that the enone framework and bromophenyl substituents synergize for anticancer effects .
- Synthesis: Chalcones 3 and 4 were synthesized via Claisen-Schmidt condensation under microwave irradiation (62–87% yields) .
- Molecular Weight and Solubility: The target compound’s higher molecular weight (~373 g/mol) compared to chalcones (~300 g/mol) and 3-bromo-4'-ethoxybenzophenone (305 g/mol) may reduce solubility in aqueous media, a critical factor for drug delivery .
Biological Activity
3-(3-Bromophenyl)-4'-carboethoxypropiophenone is a synthetic organic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities. Its molecular formula is , featuring a bromophenyl group linked to a propiophenone structure with a carboethoxy substituent. This compound is classified under ketones, which are known for their diverse reactivity and biological implications.
Synthesis
The synthesis of this compound typically involves several chemical pathways, including the use of brominated aromatic compounds and esters. A common synthetic route includes:
- Formation of Propiophenone : Starting from acetophenone derivatives.
- Bromination : Introducing the bromine atom onto the aromatic ring.
- Esterification : Reacting with ethyl chloroacetate to form the carboethoxy group.
The biological activity of this compound is primarily attributed to its ketone functionality. Ketones can act as electrophiles, allowing them to form reversible covalent bonds with nucleophiles in biological systems, potentially influencing enzyme activity or receptor binding. This interaction can lead to various pharmacological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, particularly in neuropharmacological contexts.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit significant biological activities, such as:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Anticancer Properties : In vitro studies suggest cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells, revealing an IC50 value indicating significant cell growth inhibition.
- The compound was found to induce apoptosis in treated cells, suggesting a mechanism involving cell cycle arrest.
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Antimicrobial Activity :
- Comparative studies demonstrated that similar compounds showed minimum inhibitory concentrations (MIC) against pathogens like E. coli and S. aureus, indicating potential as antimicrobial agents.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
